molecular formula C9H9FO2 B1304800 3-Fluoro-4-methylphenylacetic acid CAS No. 261951-74-0

3-Fluoro-4-methylphenylacetic acid

Cat. No. B1304800
M. Wt: 168.16 g/mol
InChI Key: YECYDEGFKJWADM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenylacetic acid is not directly mentioned in the provided papers, but it is structurally related to several compounds discussed in the research. It is a fluorinated aromatic compound that is likely to share some chemical properties with its analogs such as 4-fluorophenylacetic acid and 3-chloro-4-hydroxyphenylacetic acid. These compounds are often used as building blocks in the synthesis of various pharmaceuticals due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of related compounds often involves the use of halogenated anilines as starting materials. For example, 4-amino-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of reactions including protection of the amine group, lithium-bromine exchange, and acidic hydrolysis . Similarly, (S)-2-(4-fluorophenyl)-3-methylbutanoic acid was synthesized starting from 4-fluorophenylacetic acid, indicating that halogenated phenylacetic acids are versatile precursors for more complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For instance, the structures of synthetic analogues derived from 3-chloro-4-hydroxyphenylacetic acid were elucidated by spectroscopic data and confirmed by single X-ray crystallographic analysis . The electronic and vibrational structures of 3-amino-3-(4-fluorophenyl)propionic acid were studied using DFT calculations and IR and Raman spectroscopy .

Chemical Reactions Analysis

Fluorinated phenylacetic acids participate in a variety of chemical reactions. For example, 3-bromo-4-fluorophenylacetic acid underwent a Friedel-Crafts reaction in the synthesis of a potent BACE1 inhibitor . The presence of the fluorine atom can influence the reactivity and selectivity of these compounds in chemical reactions, as seen in the chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often influenced by the presence of the fluorine atom. For instance, the chromatographic behavior of fluorophenylacetic acid isomers was found to be dependent on the choice of organic modifier and temperature, with selectivity being driven by enthalpic or entropic processes . The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent demonstrated the influence of fluorine on NMR spectroscopy, allowing for the distinction of enantiomers .

Scientific Research Applications

Fluorinated Phenylacetic Acids in Drug Design and Synthesis

Fluorinated compounds play a critical role in the development of pharmaceuticals due to the unique properties imparted by the fluorine atom, such as increased lipophilicity, stability, and bioavailability. For instance, the synthesis and characterization of S-flurbiprofen, a nonsteroidal anti-inflammatory drug, demonstrate the importance of fluorinated phenylacetic acids in medicinal chemistry. The photophysical properties of S-flurbiprofen, which is structurally related to 3-Fluoro-4-methylphenylacetic acid, have been extensively studied, revealing insights into its behavior under various conditions and its potential interactions within biological systems (Jiménez et al., 2004).

Biocatalysis and Green Chemistry

The biocatalytic synthesis of fluorinated compounds represents a growing area of interest in green chemistry. For example, the enzymatic synthesis of (R)-Flurbiprofen from its malonic acid derivative highlights the potential for using biocatalysis to produce fluorinated pharmaceuticals in an environmentally friendly and efficient manner. This approach could be applied to the synthesis of compounds related to 3-Fluoro-4-methylphenylacetic acid, emphasizing the role of fluorinated intermediates in sustainable chemical synthesis (Terao et al., 2003).

Fluorinated Amino Acids in Protein Engineering

Fluorinated amino acids have found applications in protein engineering and fluorescent labeling, allowing for the study of protein structure, dynamics, and interactions in vivo. The biosynthetic incorporation of fluorescent amino acids into proteins at defined sites offers a powerful tool for biochemical and cellular studies. This area of research demonstrates the versatility of fluorinated compounds, including phenylacetic acid derivatives, in creating novel probes and tools for biological research (Summerer et al., 2006).

Fluorescent Probes and Imaging

The development of fluorescent chemosensors based on fluorinated compounds underscores the importance of such molecules in sensing and imaging applications. Fluorinated phenylacetic acids and their derivatives can serve as building blocks for designing selective sensors for metal ions, such as Al3+, which are crucial for biological studies and environmental monitoring. These applications highlight the potential for 3-Fluoro-4-methylphenylacetic acid to contribute to the development of new fluorescent probes and imaging agents (Rahman et al., 2017).

Safety And Hazards

The safety information for 3-Fluoro-4-methylphenylacetic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECYDEGFKJWADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379130
Record name 3-Fluoro-4-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylphenylacetic acid

CAS RN

261951-74-0
Record name 3-Fluoro-4-methylbenzeneacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylphenylacetic acid
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